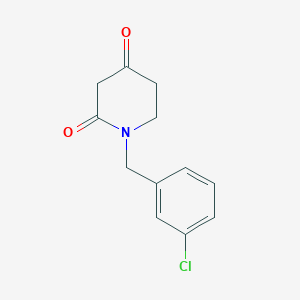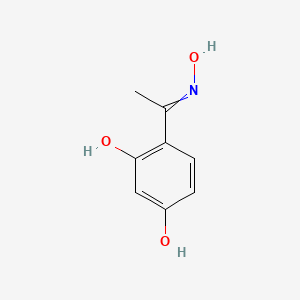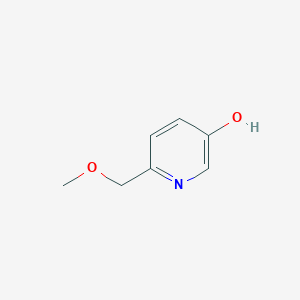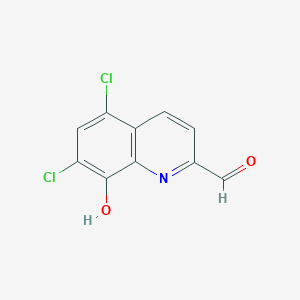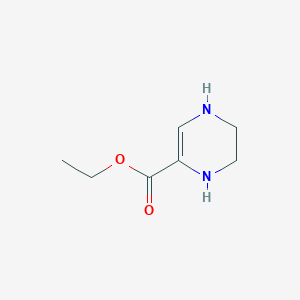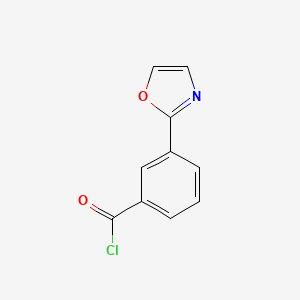
3-(Oxazol-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxazol-2-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides, which are widely used in organic synthesis. This compound features a benzoyl chloride group attached to a 1,3-oxazole ring, making it a valuable intermediate in the synthesis of various organic molecules. The presence of both the benzoyl chloride and oxazole moieties endows this compound with unique reactivity and versatility in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-2-yl)benzoyl chloride typically involves the reaction of 3-(1,3-oxazol-2-yl)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
3-(1,3-Oxazol-2-yl)benzoic acid+SOCl2→3-(1,3-Oxazol-2-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-(Oxazol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imides and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Catalysts such as pyridine or triethylamine are often used to neutralize the hydrochloric acid generated during nucleophilic substitution reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Scientific Research Applications
3-(Oxazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Oxazol-2-yl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as drug development and biomolecule modification. The oxazole ring can also participate in interactions with biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Oxazol-2-yl)benzoic acid: The precursor to 3-(Oxazol-2-yl)benzoyl chloride, featuring a carboxylic acid group instead of an acyl chloride.
Benzoyl chloride: A simpler acyl chloride without the oxazole ring, used in similar acylation reactions.
2-(1,3-Oxazol-2-yl)benzoyl chloride: A structural isomer with the oxazole ring attached at a different position on the benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the benzoyl chloride and oxazole moieties. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis. The oxazole ring also enhances the compound’s potential for biological interactions, making it useful in drug development and biomolecule modification.
Properties
CAS No. |
473538-14-6 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-9(13)7-2-1-3-8(6-7)10-12-4-5-14-10/h1-6H |
InChI Key |
FQEHTHUZUNTZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


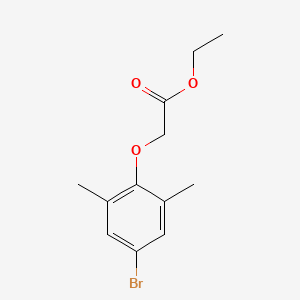
![2-[(2,5-dichloropyridin-4-yl)amino]benzonitrile](/img/structure/B8767279.png)
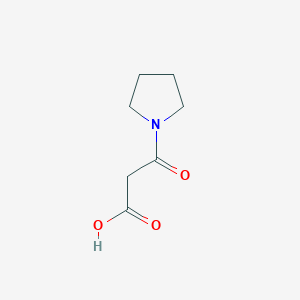
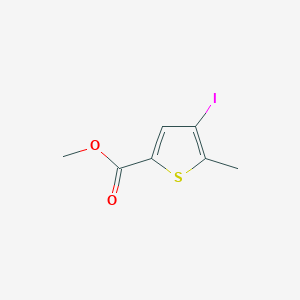
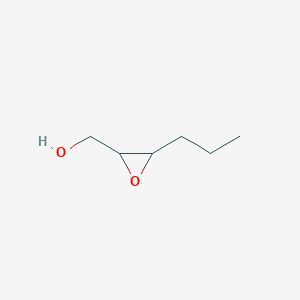
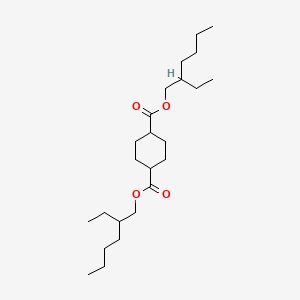
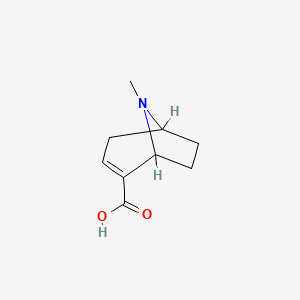
![Spiro[5.5]undecan-3-ol](/img/structure/B8767341.png)
